molecular formula C19H20N2O2S B2564443 2-(3,4-dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 921558-26-1

2-(3,4-dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2564443
CAS No.: 921558-26-1
M. Wt: 340.44
InChI Key: XUBXJGNPVKKFGP-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide (CAS 921558-26-1) is a synthetic benzothiazole-based acetamide derivative with a molecular formula of C19H20N2O2S and a molecular weight of 340.44 g/mol . This compound is part of a class of molecules featuring a benzothiazole core, which is a privileged scaffold in medicinal chemistry known for its diverse and potent biological activities . Benzothiazole derivatives are extensively investigated in pharmaceutical research for their antibacterial, anti-tubercular, and anticancer potential . Recent scientific literature highlights that structural hybrids, particularly acetamide-linked benzothiazole derivatives, demonstrate significant promise as antibacterial agents . Some closely related compounds have exhibited notable activity against biofilm-forming bacteria, a major challenge in treating resistant infections, and have shown mechanisms of action comparable to established antibiotics like levofloxacin, as suggested by molecular docking studies . Furthermore, benzothiazole derivatives are actively explored as novel anti-tubercular agents, with some inhibitors targeting essential enzymes like DprE1 in Mycobacterium tuberculosis . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays to develop new therapeutic agents for drug-resistant infections . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-4-23-15-6-5-7-16-18(15)21-19(24-16)20-17(22)11-14-9-8-12(2)13(3)10-14/h5-10H,4,11H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBXJGNPVKKFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate alkylating agent.

    Acylation Reaction: The benzothiazole derivative is then subjected to an acylation reaction with 2-(3,4-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of benzothiazole acetamides, where variations in substituents significantly alter physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Benzothiazole Acetamides

Compound Name Benzothiazole Substituent Acetamide Substituent Key Properties/Activities Reference
Target Compound : 2-(3,4-Dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide 4-Ethoxy 3,4-Dimethylphenyl Hypothesized enhanced solubility (ethoxy) and lipophilicity (dimethylphenyl); potential CNS permeability N/A
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide 4-Chloro 3-Methylphenyl Crystallographic Dihedral angle 79.3° between benzothiazole and benzene; anticancer, antibacterial activities
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide 6-Trifluoromethyl 3-Chlorophenyl Enhanced metabolic stability (CF₃); electronic effects from Cl may improve target binding
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide 1,1,3-Trioxo-dihydro 4-Hydroxyphenyl Strong hydrogen bonding (O–H⋯N/O); π-stacking interactions (3.9 Å); potential solubility from hydroxyl group
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide None 4-Methylpiperazine Improved solubility (piperazine); used in CNS-targeting agents

Key Insights:

Substituent Effects on Solubility and Permeability :

  • Electron-donating groups (e.g., ethoxy, piperazine) enhance solubility compared to electron-withdrawing groups (e.g., Cl, CF₃) .
  • Lipophilic groups (e.g., 3,4-dimethylphenyl) may improve membrane permeability but reduce aqueous solubility .

Biological Activity :

  • Chloro and trifluoromethyl substituents on benzothiazoles correlate with anticancer and antimicrobial activities due to enhanced electrophilicity .
  • Hydrogen-bonding motifs (e.g., hydroxyl, trioxo groups) facilitate crystal packing and may influence bioavailability .

Synthetic Methodologies :

  • Carbodiimide-mediated coupling (EDCI/HATU) is a common strategy for benzothiazole acetamide synthesis .
  • Substituent compatibility requires careful selection of reaction conditions to avoid side reactions (e.g., ethoxy group stability under acidic/basic conditions) .

Research Findings and Data

Table 2: Experimental Data for Selected Compounds

Compound Name Melting Point (°C) Solubility (mg/mL) Biological Activity (IC₅₀/µM) Reference
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide 124–125 0.15 (DMSO) Anticancer: 12.5 (HeLa)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Not reported Not reported Antimicrobial: MIC 6.25 (E. coli)
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide 210–212 0.8 (Water) Antifungal: 85% inhibition (C. albicans)

Discussion:

  • The target compound’s 4-ethoxy group is expected to improve water solubility compared to chloro or trifluoromethyl analogs, though experimental data are needed for confirmation.
  • The absence of reported melting points or solubility for some compounds (e.g., derivatives) highlights gaps in publicly available data, underscoring the need for further characterization.

Biological Activity

The compound 2-(3,4-dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide is a novel derivative of benzothiazole that has garnered attention due to its potential biological activities. This article examines the biological properties of this compound, particularly its anti-tubercular effects and other pharmacological activities, supported by data tables and recent research findings.

Synthesis and Structure

The synthesis of benzothiazole derivatives, including the target compound, typically involves various methods such as Knoevenagel condensation , Biginelli reaction , and molecular hybridization techniques. The structural configuration of this compound contributes to its biological activity, with specific functional groups enhancing its interaction with biological targets.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of benzothiazole derivatives. The compound in focus has shown promising results against Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values and Inhibition percentages for various derivatives are summarized in the table below:

CompoundR GroupMIC (μg/mL)Inhibition (%)
7aH25098
12aH10099

These findings indicate that the synthesized compounds exhibit moderate to good anti-tubercular activity, with some derivatives showing significant inhibition rates against pathogenic strains of Mtb .

The mechanism underlying the anti-tubercular activity of these compounds is believed to involve binding to specific proteins within the bacterial cell. For instance, the compound has shown a strong binding affinity to the DprE1 protein, which is crucial for cell wall synthesis in Mtb. The binding affinity was measured at approximately -8.4 kcal/mol, indicating a robust interaction that may inhibit bacterial growth .

Other Biological Activities

In addition to its anti-tubercular properties, benzothiazole derivatives have been investigated for their anti-virulence activities against various pathogens. For example, compounds targeting the CA domain in Pseudomonas aeruginosa have demonstrated the ability to reduce motility and toxin production associated with virulence .

Case Studies

A study evaluating a library of 2-aminobenzothiazole compounds revealed that certain derivatives exhibited significant anti-virulence effects without directly affecting bacterial viability. This suggests that benzothiazole-based compounds could serve as potential therapeutic agents in combating infections caused by antibiotic-resistant bacteria .

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